molecular formula C28H14N2O4 B1215505 Indanthrone CAS No. 81-77-6

Indanthrone

Cat. No.: B1215505
CAS No.: 81-77-6
M. Wt: 442.4 g/mol
InChI Key: UHOKSCJSTAHBSO-UHFFFAOYSA-N
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Description

Vat blue 4 appears as blue needles with a metallic luster or fine fluffy deep blue powder. (NTP, 1992)

Mechanism of Action

Target of Action

Indanthrone, also known as Indanthrene or Vat Blue 4, is primarily used as a dye and an organic semiconductor . Its primary targets are the materials it is intended to color, predominantly cellulose-based textile fibers . The dyeing process involves the interaction of this compound with these fibers, resulting in a color change.

Mode of Action

This compound’s mode of action involves a redox reaction with its targets. It has n-type (C=O) and p-type (N–H) redox sites involved in multi-electron transfer processes that store both cations and anions . This results in a significant enhancement in capacity, making it a viable cathode alternative for zinc-ion batteries .

Biochemical Pathways

The biochemical pathways of this compound involve the reduction of the carbonyl group by sodium dithionite, followed by substitution with solubility-inducing groups under phase transfer catalysis conditions . This process converts the insoluble dye into a solution-processable, self-assembling, and electroluminescent organic semiconductor .

Pharmacokinetics

This compound is insoluble in water , and its conversion into a solution-processable form enhances its bioavailability in the target system .

Result of Action

The result of this compound’s action is the imparting of color to the target materials, such as textile fibers . In the context of its use as an organic semiconductor, this compound exhibits electroluminescent properties . When used as a cathode in zinc-ion batteries, it demonstrates enhanced capacity due to its multi-electron transfer processes .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the conversion of this compound into a solution-processable form occurs under strongly alkaline conditions at temperatures between 220-235°C . Its stability and efficacy as a dye and semiconductor are also influenced by these conditions .

Properties

IUPAC Name

2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4(13),6,8,10,14,19(28),21,23,25,29-dodecaene-5,12,20,27-tetrone
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InChI

InChI=1S/C28H14N2O4/c31-25-13-5-1-3-7-15(13)27(33)21-17(25)9-11-19-23(21)29-20-12-10-18-22(24(20)30-19)28(34)16-8-4-2-6-14(16)26(18)32/h1-12,29-30H
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InChI Key

UHOKSCJSTAHBSO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(N4)C=CC6=C5C(=O)C7=CC=CC=C7C6=O
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Molecular Formula

C28H14N2O4
Record name VAT BLUE 4
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DSSTOX Substance ID

DTXSID2026280
Record name Vat Blue 4
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Molecular Weight

442.4 g/mol
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Physical Description

Vat blue 4 appears as blue needles with a metallic luster or fine fluffy deep blue powder. (NTP, 1992), Dry Powder; Dry Powder, Water or Solvent Wet Solid; Liquid, Other Solid, Blue solid; [Merck Index]
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), PRACTICALLY INSOL IN ORGANIC SOLVENTS, SOL IN CONCENTRATED SULFURIC ACID, IN DILUTE ALKALI SOLN, INSOL IN WATER, ALCOHOL, ETHER, ACETONE, & BENZENE, SOL IN ANILINE (GREEN-BLUE)
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Color/Form

BLUE POWDER, BLUE NEEDLES

CAS No.

81-77-6, 88507-35-1, 50926-10-8
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Melting Point

878 to 932 °F (decomposes) (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is indanthrone and what are its key structural features?

A1: this compound, also known as 6,15-dihydrodinaphtho[2,3-a:2′,3′-h]phenazine-5,9,14,18-tetraone, is a polycyclic aromatic compound primarily recognized for its use as a blue pigment. [] It belongs to the class of quinones, characterized by two anthraquinone units linked by a nitrogen-containing phenazine ring. [] This unique arrangement gives rise to its intense blue color and remarkable stability. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C28H14N2O4 and a molecular weight of 442.43 g/mol. []

Q3: What spectroscopic data is available for this compound?

A3: this compound has been extensively studied using various spectroscopic techniques.
UV-Vis Spectroscopy: this compound exhibits characteristic absorption bands in the UV-Vis region, contributing to its deep blue color. [, ] * Infrared Spectroscopy (IR): IR spectroscopy provides insights into the functional groups present in this compound, particularly the carbonyl groups. [, , ]* Raman Spectroscopy:* Both normal Raman and surface-enhanced Raman scattering (SERS) spectra have been reported for this compound, aiding in vibrational mode assignments and understanding its interaction with surfaces. []

Q4: How does the structure of this compound contribute to its stability?

A4: this compound possesses remarkable stability due to its highly conjugated aromatic system and strong intramolecular hydrogen bonding. [] The planar structure of the molecule allows for extensive π-π stacking interactions, further enhancing its stability. [, ]

Q5: What are the primary applications of this compound?

A5: this compound is primarily known for its use as a blue pigment, valued for its colorfastness and resistance to degradation. [, , , ] It finds applications in various industries, including:* Textile Industry: this compound dyes are used for dyeing cotton and other fabrics due to their excellent lightfastness and wash durability. [, ]* Paints and Coatings: this compound pigments provide vibrant blue hues in paints, inks, and coatings, known for their resistance to fading and weathering. [, ]* Plastics and Polymers: this compound is used as a colorant in plastics and polymers, imparting its characteristic blue color to the final products. []

Q6: How does this compound interact with surfaces at a molecular level?

A6: Surface-enhanced Raman spectroscopy (SERS) studies have revealed that this compound interacts with metal surfaces, such as silver and gold, through its aromatic rings. [] This interaction leads to enhanced Raman signals, providing valuable information about the molecule's orientation and adsorption behavior on surfaces.

Q7: Can this compound be used in the development of advanced materials?

A7: Yes, this compound's unique properties have garnered interest for various advanced material applications. * Organic Semiconductors: Research has demonstrated the potential of this compound derivatives as solution-processable, self-assembling, and electroluminescent organic semiconductors. []* Supercapacitors: this compound has been explored as a component in high-performance flexible supercapacitors. For instance, graphene-indanthrone donor-π-acceptor heterojunctions have shown promising electrochemical performance, including high energy density and power density. [, ] * Optical Materials: The ability of this compound derivatives to form lyotropic liquid crystals makes them interesting candidates for optical applications. [, , ]

Q8: What are lyotropic liquid crystals and how are they relevant to this compound?

A8: Lyotropic liquid crystals are formed by dissolving certain compounds in a solvent at specific concentrations and temperatures. [, ] this compound derivatives, particularly those with ionic substituents, have been shown to exhibit lyotropic liquid crystal behavior. [] These liquid crystalline phases possess unique optical properties, making them suitable for applications in displays, sensors, and other optoelectronic devices.

Q9: What is the significance of "over-reduction" in this compound chemistry?

A9: this compound can undergo "over-reduction" under certain conditions, leading to the formation of compounds with progressively reduced anthraquinone residues. [] This process involves the step-wise reduction of the carbonyl groups in the anthraquinone units, resulting in a series of compounds with distinct properties. [] Understanding the mechanism of over-reduction is crucial for controlling the final properties of this compound-based materials.

Q10: How does the linear isomer of this compound differ in its properties?

A10: The linear isomer of this compound, 7,16-dihydrodinaphtho[2,3-b:2′,3′-i]phenazine-5,9,14,18-diquinone, differs from this compound in its molecular arrangement and consequently, its properties. [] While this compound exhibits strong intramolecular hydrogen bonding due to its specific structure, its linear isomer lacks this feature, leading to differences in solubility, melting point, and other physical properties. [, ]

Q11: Can this compound be chemically modified to alter its properties?

A11: Yes, this compound can be chemically modified to fine-tune its properties for specific applications. * Solubility Enhancement: Introducing solubilizing groups, such as alkyl or alkoxy chains, can enhance the solubility of this compound in organic solvents and polymers. [, ]* Color Tuning: Structural modifications, such as the introduction of electron-donating or electron-withdrawing groups, can shift the absorption and emission wavelengths of this compound, leading to color variations. [, ]* Nonlinear Optical Properties: Certain derivatives of this compound have shown promise as reverse saturable absorbers, exhibiting nonlinear optical properties that make them potentially useful in optical limiting applications. [, , ]

Q12: What are reverse saturable absorbers and how do this compound derivatives function as such?

A12: Reverse saturable absorbers are materials that become less transparent to light as the intensity of the incident light increases. [, ] Certain this compound derivatives exhibit this behavior due to their specific electronic structure and excited-state dynamics. [, ] Upon absorbing light, they transition to an excited state that has a higher absorption cross-section than the ground state, leading to a decrease in transmittance at high light intensities.

Q13: What are the environmental implications of this compound production and use?

A13: Conventional methods for producing this compound can have environmental drawbacks. [] Research efforts have focused on developing more sustainable and environmentally friendly production processes. [] For instance, using organic solvents and optimizing reaction conditions can minimize waste generation and reduce the overall environmental impact of this compound production. []

Q14: What are the potential applications of this compound in energy-related devices?

A14: this compound's unique electrochemical properties make it an attractive material for energy storage applications.* Proton Batteries: Recent research has explored the use of this compound as an electrode material in rechargeable aqueous proton batteries. [] These batteries offer advantages such as low cost, high safety, and environmental friendliness, making them promising candidates for large-scale energy storage.* Solar Cells: this compound's ability to absorb light in the visible region of the electromagnetic spectrum makes it a potential candidate for use in solar energy conversion devices. [] Research is ongoing to explore its potential in organic solar cells and other photovoltaic technologies.

Q15: How is this compound incorporated into polymer matrices for various applications?

A15: this compound can be incorporated into polymer matrices using various techniques:* Direct Mixing: For some applications, this compound can be directly mixed with a polymer solution or melt to form a composite material. []* In situ Polymerization: this compound can be added to a monomer solution, and polymerization is carried out in the presence of the dye. [, ] This approach often leads to better dispersion of the dye within the polymer matrix.* Surface Modification: this compound can be chemically modified to improve its compatibility with specific polymers. [, ]

Q16: Are there any known toxicity concerns associated with this compound?

A16: While this compound itself is generally considered to be of low toxicity, it is essential to consider the potential hazards associated with any specific derivative or formulation. [] Safety data sheets and other relevant documentation should always be consulted before handling or using this compound or its derivatives.

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